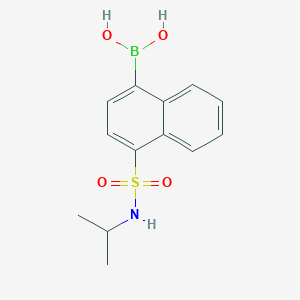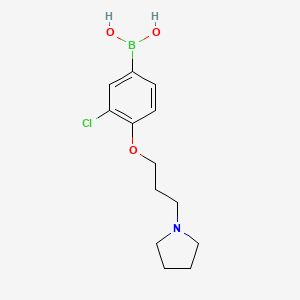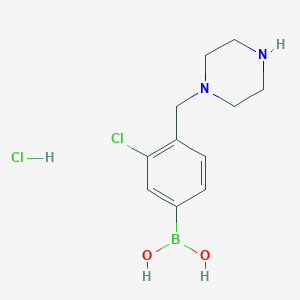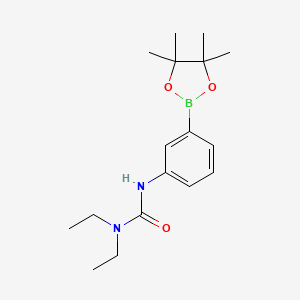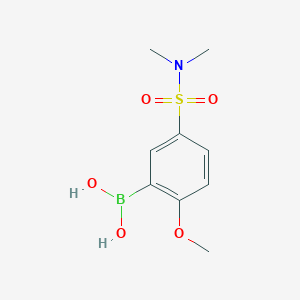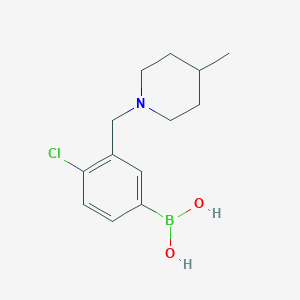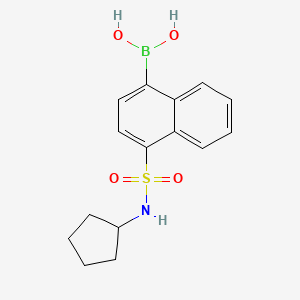![molecular formula C17H17ClN4O6S B1434358 3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate CAS No. 1781241-33-5](/img/structure/B1434358.png)
3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Übersicht
Beschreibung
“3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate” is a chemical compound with the CAS Number: 1781241-33-5. It has a molecular weight of 440.86 . The compound is available from various suppliers for pharmaceutical testing .
The IUPAC name for this compound is 3-chloro-2-oxopropyl 2-(N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate .
Wissenschaftliche Forschungsanwendungen
Degradation of Chlorimuron-Ethyl
- Context : Chlorimuron-ethyl, a related compound, is a herbicide used for controlling broadleaved weeds. It has raised concerns due to its phytotoxicity and contamination risks.
- Findings : A study found that Aspergillus niger, a type of fungi, can survive in minimal broth containing chlorimuron and degrade it to harvest energy. This suggests potential bioremediation applications for chlorimuron-ethyl contamination (Sharma, Banerjee & Choudhury, 2012).
Structural Analysis
- Context : Structural analysis of similar compounds provides insights into their chemical properties and potential applications.
- Findings : A study on a Schiff base compound of 5-chlorosalicylaldehyde and sulfamethazine revealed the geometry around the sulfur atom and highlighted its potential for various chemical applications (Chohan, Tahir, Shad & Khan, 2008).
Biodegradation by Rhodococcus
- Context : Microbial degradation of herbicides is a key area in environmental science.
- Findings : Rhodococcus sp. D310-1, a bacterium, was studied for its ability to degrade chlorimuron-ethyl. The study identified eight biodegradation products and proposed three degradation pathways, showcasing its potential for bioremediation (Li et al., 2016).
Antimicrobial Activity
- Context : The antimicrobial properties of compounds with similar structures are of interest in medicinal chemistry.
- Findings : A study on a series of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2012).
Environmental Fate of Sulfonylurea Herbicides
- Context : Understanding the environmental fate of herbicides is crucial for assessing their ecological impact.
- Findings : A study evaluated the runoff potential of chlorimuron ethyl in different tillage systems under simulated rainfall. The findings indicated that these herbicides do not pose a significant environmental threat via transport in runoff, which is important for agricultural and environmental management (Afyuni, Wagger & Leidy, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
(3-chloro-2-oxopropyl) 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O6S/c1-10-7-11(2)20-16(19-10)21-17(25)22-29(26,27)14-6-4-3-5-13(14)15(24)28-9-12(23)8-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPTUMQPBQVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OCC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)

